molecular formula C14H11N3O B2890128 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 54494-13-2

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2890128
CAS No.: 54494-13-2
M. Wt: 237.262
InChI Key: RTUMKDLRVKWGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,2,4-oxadiazoles . These compounds are characterized by a five-membered ring structure containing an oxygen atom and two nitrogen atoms . The compound is often used in the field of drug discovery due to its versatility .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, has been a topic of interest in organic chemistry . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectroscopic techniques . The compound’s structure was fully characterized by 1H and 13C NMR, MS, and IR spectroscopy .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Characterization for Antitumor Activity : Novel bioactive 1,2,4-oxadiazole natural product analogs, synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, were tested for antitumor activity. Compound 7 exhibited potent antitumor effects with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Synthesis of Novel Compounds

  • Selective Reduction for Synthesis : A procedure for synthesizing (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines was developed by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. The resulting amines have potential as monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).

Heterocyclic Rearrangements

  • Conversion into 1,2,4-Thiadiazoles : 3-Amino-5R-1,2,4-oxadiazoles react with phenyl isothiocyanate, leading to 3-acyl-amino-5-anilino-1,2,4-thiadiazoles through thermally induced rearrangements (Ruccia et al., 1974).

Sensor Applications

  • Fluorescence Studies for Aniline Sensing : Novel thiophene substituted 1,3,4-oxadiazole derivatives demonstrated potential as favorable aniline sensing media through fluorescence quenching studies (Naik et al., 2018).

Design of GPR119 Agonists

  • Optimization for GPR119 Agonists : 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles were developed as novel GPR119 agonists, showing enhanced efficacy and pharmacokinetic properties (Wang et al., 2014).

Biological Evaluation

  • Synthesis and Biological Evaluation : A series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline were synthesized and screened for their antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : New triazolyl derived 1,3,4-oxadiazoles were synthesized and demonstrated moderate antibacterial activity and potent antifungal activity (Venkatagiri et al., 2018).

Novel Heterocyclic Compounds

  • Synthesis and Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, were developed and showed good potency in vitro against cancer cell lines (Maftei et al., 2016).

Antimicrobial and DFT Studies

  • In Vitro Antimicrobial Activity : Synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives exhibited antimicrobial activities against various bacterial and fungal strains. DFT studies were performed to understand the compounds' properties (Kavitha et al., 2016).

Urease Inhibition Studies

  • Synthesis and Binding Analysis : Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of urease enzyme, suggesting therapeutic potential in drug designing programs (Nazir et al., 2018).

Future Directions

The future directions for “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline” could involve further exploration of its potential as an anti-infective agent . Additionally, its chemical structure could be modified to design new chemical entities with potential anti-infective activity .

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMKDLRVKWGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54494-13-2
Record name 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.